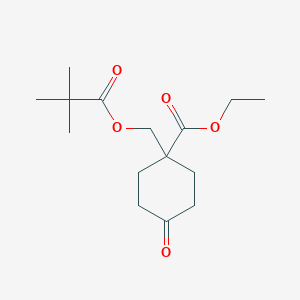![molecular formula C8H8N2OS B13094186 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone is a heterocyclic compound that features both imidazole and thiazole rings in its structure.
準備方法
The synthesis of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is considered green and efficient, providing good yields under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring cost-effectiveness and sustainability.
化学反応の分析
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of electroluminescent materials for OLED devices.
作用機序
The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
類似化合物との比較
1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone can be compared with other similar compounds such as:
(3-Methylimidazo[2,1-B]thiazol-6-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to variations in its chemical reactivity and biological activity.
2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-yl)methanamine hydrochloride: This compound has a thiadiazole ring instead of a thiazole ring, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H8N2OS |
|---|---|
分子量 |
180.23 g/mol |
IUPAC名 |
1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3 |
InChIキー |
UHQFTVQBULTEFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC(=CN12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)

![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)







